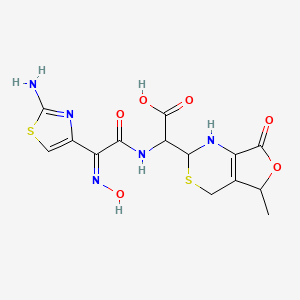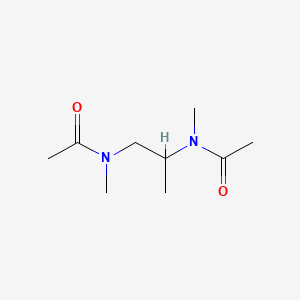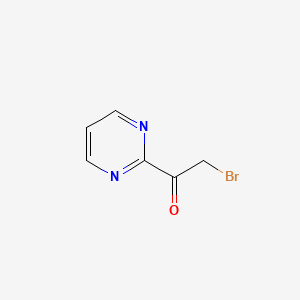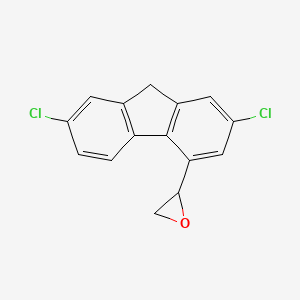
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane” is a chemical compound with the molecular formula C15H10Cl2O and a molecular weight of 277.15 . It is also known by its CAS number 53221-14-0 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 . The Canonical SMILES is C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 277.1 g/mol, XLogP3-AA of 4.3, zero hydrogen bond donor count, one hydrogen bond acceptor count, one rotatable bond count, an exact mass of 276.0108703 g/mol, a monoisotopic mass of 276.0108703 g/mol, a topological polar surface area of 12.5 Ų, a heavy atom count of 18, and a formal charge of 0 .科学的研究の応用
Synthesis of Novel Compounds : 2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane has been used to synthesize new compounds with high purity, such as 1-[(2,7-Dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(methylselanyl)ethanol, which demonstrates its utility in creating novel molecules (Puthran, Poojary, & Purushotham, 2020).
Antimalarial Drug Manufacturing : It plays a role in the manufacturing process of antimalarial drugs like Coartem. An improved process that included the conversion of related compounds to 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol was developed, highlighting its significance in pharmaceutical production (Boehm et al., 2007).
Antimicrobial and Antioxidant Activities : The compound has been used to create oxiranes with antimicrobial, antioxidant, and insect antifeedant activities, showcasing its potential in creating biologically active substances (Thirunarayanan & Vanangamudi, 2011).
Electro-optical Properties : Studies have explored the synthesis of hybrid monomers containing furan and fluorene units, where this compound derivatives played a role. These polymers exhibit unique electro-optical properties, which could be useful in material science (Güneş, Cihaner, & Önal, 2013).
Metal-Ion Sensing and Fluorescence : A fluorene-based derivative has been shown to be sensitive to Zn2+ ions and has efficient two-photon absorption properties, suggesting its application in fluorescence microscopy and sensing (Belfield et al., 2010).
Safety and Hazards
作用機序
Target of Action
2-(2,7-Dichloro-9H-fluoren-4-YL)oxirane primarily targets the dihydrofolate reductase (DHFR) enzyme . DHFR is crucial in the folate pathway, which is essential for DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, thereby impeding cell proliferation .
Mode of Action
The compound interacts with DHFR by binding to its active site, preventing the enzyme from converting dihydrofolate to tetrahydrofolate . This inhibition leads to a reduction in the synthesis of nucleotides required for DNA replication and cell division. The binding affinity and specificity of this compound to DHFR are enhanced by its structural similarity to the enzyme’s natural substrates .
Biochemical Pathways
The inhibition of DHFR by this compound affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This disruption impacts several downstream processes, including the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis. Consequently, the compound induces cell cycle arrest and apoptosis in rapidly dividing cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a preference for tissues with high rates of cell division . It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . The bioavailability of the compound is influenced by its lipophilicity and stability in biological fluids .
Result of Action
At the molecular level, the inhibition of DHFR by this compound leads to a decrease in nucleotide synthesis, resulting in impaired DNA replication and cell division . This effect is particularly pronounced in rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest and apoptosis . At the cellular level, the compound induces cytotoxicity and reduces tumor growth in various cancer models .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of metabolic enzymes . The compound is more stable in neutral to slightly acidic conditions and can be degraded in highly alkaline environments . Additionally, the presence of metabolic enzymes, particularly in the liver, can affect the compound’s half-life and bioavailability .
特性
IUPAC Name |
2-(2,7-dichloro-9H-fluoren-4-yl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-10-1-2-12-8(4-10)3-9-5-11(17)6-13(15(9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFBXSRAIWZONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC3=C2C4=C(C3)C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677299 |
Source


|
| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53221-14-0 |
Source


|
| Record name | 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane in the synthesis of lumefantrine?
A1: this compound is a crucial intermediate in the multi-step synthesis of lumefantrine [, ]. This compound undergoes ring-opening with methane selenol, followed by a Knoevenagel condensation, to ultimately yield lumefantrine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

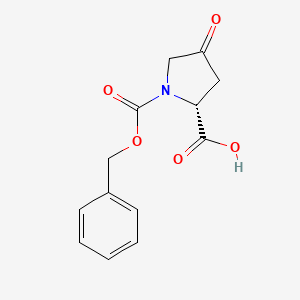

![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)

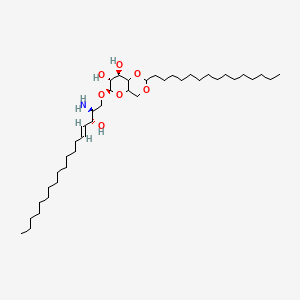
![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)
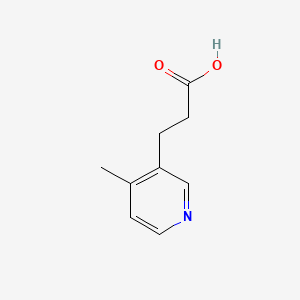
![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)
